molecular formula C7H16NOS.I<br>C7H16INOS B109046 Acetylthiocholine iodide CAS No. 1866-15-5

Acetylthiocholine iodide

Cat. No.: B109046
CAS No.: 1866-15-5
M. Wt: 289.18 g/mol
InChI Key: NTBLZMAMTZXLBP-UHFFFAOYSA-M
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Description

    Acetylthiocholine iodide: is an organic compound with the chemical formula . It appears as a white powder.

  • It is soluble in water and ethanol but insoluble in ether and acetone.
  • Functionally, it serves as a substrate for the enzyme acetylcholinesterase (AChE) and acts as an agonist for the nicotinic acetylcholine receptor (AChR) .
  • Researchers commonly use it in biochemical studies to determine AChE activity .
  • Mechanism of Action

    Target of Action

    Acetylthiocholine iodide primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in the nervous system, where it terminates nerve impulses by catalyzing the breakdown of acetylcholine, a neurotransmitter .

    Mode of Action

    This compound acts as a substrate for AChE . It is hydrolyzed by AChE, producing thiocholine and acetic acid . This process mimics the natural hydrolysis of acetylcholine, allowing the compound to be used in assays to determine AChE activity .

    Biochemical Pathways

    The hydrolysis of this compound by AChE is part of the cholinergic system’s biochemical pathways. The cholinergic system is involved in numerous physiological functions, including muscle contraction, heart rate regulation, learning, and memory . By acting as a substrate for AChE, this compound can influence these pathways and their downstream effects.

    Pharmacokinetics

    This compound is soluble in water , which could potentially enhance its bioavailability.

    Result of Action

    The hydrolysis of this compound by AChE results in the production of thiocholine and acetic acid . This reaction can be used to measure AChE activity, providing valuable information in various research and clinical contexts. For example, AChE inhibitors are used in the treatment of conditions like Alzheimer’s disease , and assays using this compound can help evaluate the efficacy of these inhibitors.

    Action Environment

    The action of this compound is influenced by various environmental factors. For instance, the presence and activity level of AChE would directly affect the compound’s action . Additionally, factors that affect the compound’s solubility, such as pH and temperature, could also influence its action and efficacy

    Preparation Methods

      Synthetic Routes: Acetylthiocholine iodide can be synthesized through various methods, including chemical reactions involving thiocholine and acetyl chloride.

      Reaction Conditions: The specific conditions depend on the chosen synthetic route.

      Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is common.

  • Chemical Reactions Analysis

      Reactions: Acetylthiocholine iodide can undergo various reactions, including hydrolysis, oxidation, and substitution.

      Common Reagents and Conditions: Hydrolysis typically involves the use of water or hydroxide ions. Oxidation reactions may employ oxidizing agents like hydrogen peroxide or potassium permanganate.

      Major Products: The primary products depend on the specific reaction. For example, hydrolysis yields acetic acid and thiocholine.

  • Scientific Research Applications

      Neuroscience: Researchers use acetylthiocholine iodide to study cholinergic neurotransmission and AChE activity.

      Organ Physiology: It plays a role in understanding organ function, especially related to cholinergic systems.

      Other Fields: Its applications extend to biochemistry, pharmacology, and toxicology.

  • Comparison with Similar Compounds

      Uniqueness: Acetylthiocholine iodide’s uniqueness lies in its specific role as an AChE substrate and AChR agonist.

      Similar Compounds: While there are other acetylcholine analogs, none precisely match its combination of properties.

    Properties

    IUPAC Name

    2-acetylsulfanylethyl(trimethyl)azanium;iodide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H16NOS.HI/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NTBLZMAMTZXLBP-UHFFFAOYSA-M
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(=O)SCC[N+](C)(C)C.[I-]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H16INOS
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50883764
    Record name Ethanaminium, 2-(acetylthio)-N,N,N-trimethyl-, iodide (1:1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50883764
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    289.18 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1866-15-5
    Record name Acetylthiocholine iodide
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=1866-15-5
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Acetylthiocholine iodide
    Source ChemIDplus
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    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Acetylthiocholine iodide
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    Record name Ethanaminium, 2-(acetylthio)-N,N,N-trimethyl-, iodide (1:1)
    Source EPA Chemicals under the TSCA
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    Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
    Record name Ethanaminium, 2-(acetylthio)-N,N,N-trimethyl-, iodide (1:1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50883764
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2-acetylthioethyltrimethylammonium iodide
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.886
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Record name ACETYLTHIOCHOLINE IODIDE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SKH6P4YRN
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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